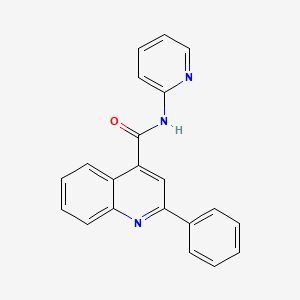

2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-N-pyridin-2-ylquinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O/c25-21(24-20-12-6-7-13-22-20)17-14-19(15-8-2-1-3-9-15)23-18-11-5-4-10-16(17)18/h1-14H,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYPZQSKXCFGIFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352077 | |

| Record name | 4-Quinolinecarboxamide, 2-phenyl-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88067-65-6 | |

| Record name | 4-Quinolinecarboxamide, 2-phenyl-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Trajectory of Quinoline Scaffolds in Drug Discovery and Development

The journey of quinoline (B57606) scaffolds in the realm of medicine is a long and storied one, beginning with the discovery of quinine (B1679958). globalresearchonline.net This natural alkaloid, extracted from the bark of the Cinchona tree, was the first effective treatment for malaria and laid the groundwork for the development of a multitude of synthetic quinoline-based drugs. globalresearchonline.netmmv.org The success of quinine spurred chemists to explore the therapeutic potential of the quinoline nucleus, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring.

A significant milestone in the evolution of quinoline-based drugs was the synthesis of chloroquine (B1663885) in 1934, a 4-aminoquinoline (B48711) derivative that became a cornerstone of antimalarial therapy for decades. globalresearchonline.netmmv.org The subsequent emergence of drug resistance prompted further research, leading to the development of other important antimalarial drugs such as amodiaquine (B18356) and mefloquine. globalresearchonline.netbiointerfaceresearch.com

Beyond their application in infectious diseases, the 1960s saw the emergence of quinolones, a class of synthetic antibiotics. nih.govresearchgate.net The discovery of nalidixic acid, a byproduct of chloroquine synthesis, opened the door to a new era of antibacterial agents. nih.govresearchgate.net The subsequent development of fluoroquinolones, such as norfloxacin (B1679917) and ciprofloxacin, in the 1970s and 1980s, broadened the antibacterial spectrum and improved pharmacokinetic properties, solidifying the importance of the quinoline scaffold in combating bacterial infections. nih.govinfectweb.com In recent years, the versatility of the quinoline framework has been further demonstrated through the development of kinase inhibitors for cancer therapy, showcasing its role as a "privileged scaffold" in modern drug discovery. nih.govresearchgate.net

The Importance of Quinoline 4 Carboxamide Core Structures in Chemical Biology

Within the broader family of quinoline (B57606) derivatives, the quinoline-4-carboxamide core has garnered considerable attention for its significant biological activities. nih.govnih.gov The incorporation of a carboxamide group at the 4-position of the quinoline ring has been shown to be a fruitful strategy for enhancing the pharmacological properties of these compounds, particularly in the context of anticancer and antimalarial research. nih.govnih.gov

The versatility of the quinoline-4-carboxamide scaffold allows for structural modifications at various positions, enabling the fine-tuning of their biological activity. nih.gov This has led to the identification of numerous derivatives with potent inhibitory effects against a range of biological targets. For instance, research has demonstrated that certain quinoline-4-carboxamide derivatives can act as inhibitors of topoisomerase, protein kinases, and human dihydroorotate (B8406146) dehydrogenase, all of which are important targets in cancer therapy. nih.gov

Furthermore, the quinoline-4-carboxamide core has been a key component in the development of novel antimalarial agents. nih.govacs.org Screening of compound libraries has identified quinoline-4-carboxamides with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govacs.org These findings underscore the importance of this structural motif in the ongoing search for new and effective treatments for a variety of diseases. While quinoline-4-carboxylic acid derivatives have shown strong antimicrobial effects, the corresponding quinoline-4-carboxamides have been reported to have weaker activity in some studies. nih.gov

A Focused Look at 2 Phenyl N Pyridin 2 Yl Quinoline 4 Carboxamide As a Research Compound

Strategic Approaches to Quinoline (B57606) Ring System Assembly

The construction of the 2-phenylquinoline-4-carboxylic acid scaffold is a critical first step in the synthesis of the target molecule. Two classical name reactions, the Pfitzinger and Doebner reactions, have been extensively modified and optimized for this purpose.

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids by reacting isatin or its derivatives with a carbonyl compound in the presence of a strong base. nih.govwikipedia.org To synthesize the 2-phenylquinoline-4-carboxylic acid precursor, isatin is condensed with an acetophenone derivative. nih.govsemanticscholar.org The reaction mechanism involves the base-catalyzed hydrolysis of isatin to form an intermediate keto-acid, which then reacts with the enolizable ketone (acetophenone). wikipedia.org Subsequent cyclization and dehydration yield the final quinoline product. wikipedia.org

The reaction conditions for this synthesis have been varied to optimize yields. One reported method involves dissolving isatin in a 33% potassium hydroxide (B78521) (KOH) solution, followed by the addition of acetophenone in ethanol (B145695) and refluxing at 85°C for 8 hours, resulting in a 35% yield of 2-phenylquinoline-4-carboxylic acid. nih.gov Another protocol uses a solution of KOH in 20% aqueous ethanol, with the reaction mixture stirred at 80-90°C for 18-36 hours, achieving yields between 49% and 84%. semanticscholar.org The Pfitzinger reaction is a versatile one-pot synthesis that is particularly effective for condensing enolizable ketones with isatin in a strongly alkaline medium. jocpr.com

| Reactant 1 | Reactant 2 | Base/Solvent | Conditions | Yield | Reference |

| Isatin | Acetophenone | 33% KOH / Ethanol | Reflux, 85°C, 8 h | 35% | nih.gov |

| Isatin | Acetophenone | KOH / 20% aq. EtOH | 80-90°C, 18-36 h | 49-84% | semanticscholar.org |

This table summarizes reaction conditions for the Pfitzinger synthesis of 2-phenylquinoline-4-carboxylic acid.

The Doebner reaction is another cornerstone in quinoline synthesis, involving the three-component reaction of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.org For the synthesis of the target precursor, aniline, benzaldehyde, and pyruvic acid are reacted to form 2-phenylquinoline-4-carboxylic acid. nih.govresearchgate.net This method is often plagued by low yields or long reaction times, especially when using anilines with electron-withdrawing groups. nih.govnih.gov

To address these limitations, several modifications have been developed. A "Doebner hydrogen-transfer reaction" has been reported to improve yields for electron-deficient anilines. nih.govacs.org This modified one-pot synthesis is not restricted by the type of aniline used and has been optimized using catalysts like BF₃·THF. nih.govacs.org Microwave-assisted Doebner synthesis has also been explored as a method to improve reaction efficiency. nih.govacs.org One specific protocol for synthesizing a derivative involves refluxing an equimolar mixture of aniline and 2-nitrobenzaldehyde (B1664092) in ethanol for one hour, followed by the addition of pyruvic acid and a catalytic amount of trifluoroacetic acid, and further refluxing for 12 hours. mdpi.com

| Aniline | Aldehyde | Acid | Catalyst/Solvent | Conditions | Reference |

| Aniline | Benzaldehyde | Pyruvic Acid | BF₃·THF / MeCN | 65°C, 21 h | nih.gov |

| Aniline | 2-Nitrobenzaldehyde | Pyruvic Acid | Trifluoroacetic acid / Ethanol | Reflux, 12 h | mdpi.com |

| 1-Naphthylamine | Aryl Aldehydes | Pyruvic Acid | Fe₃O₄@SiO₂@(CH₂)₃–urea (B33335)–thiazole sulfonic acid chloride | Solvent-free | acs.org |

This table presents various modified Doebner reaction conditions for quinoline-4-carboxylic acid synthesis.

Amidation Techniques for Carboxamide Moiety Formation

The formation of the carboxamide bond between the 2-phenylquinoline-4-carboxylic acid core and an amine, such as 2-aminopyridine, is a pivotal step. A common and effective method involves converting the carboxylic acid into a more reactive acyl chloride. This is typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂). nih.govresearchgate.net The resulting acyl chloride is then reacted with the desired amine to form the final this compound. nih.gov

Alternatively, modern peptide coupling reagents can be employed for a direct, one-pot amidation. Reagents such as O-(benzotriazolyl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and 1-hydroxybenzotriazole (B26582) (HOBt), in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF), facilitate the efficient formation of the amide bond at room temperature. semanticscholar.org

Cross-Coupling Reactions in Constructing Phenyl and Pyridyl Moieties

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are instrumental in synthesizing derivatives of the target compound. researchgate.netresearchgate.net While the Doebner and Pfitzinger reactions can directly install the 2-phenyl group, Suzuki coupling offers a versatile method for introducing a wide array of aryl and heteroaryl substituents onto the quinoline scaffold.

This strategy is particularly useful for creating analogs. For instance, a 6-iodoquinoline (B82116) derivative can be coupled with various arylboronic acids using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst and a phosphine (B1218219) ligand like Xphos to yield 6-aryl derivatives. semanticscholar.org Similarly, bromo-substituted quinolines or phenoxy-quinolines can be reacted with arylboronic acids, including pyridinylboronic acids, to introduce pyridyl moieties at various positions on the core structure or on a linked phenyl ring. researchgate.netnih.gov This highlights the reaction's utility in constructing complex biaryl systems within the molecular framework. rsc.org

| Substrate | Coupling Partner | Catalyst System | Product | Reference |

| 6-Iodo-2-phenylquinoline-4-carboxamide derivative | Arylboronic acid | Pd(OAc)₂ / Xphos / K₃PO₄ | 6-Aryl-2-phenylquinoline-4-carboxamide derivative | semanticscholar.org |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | Dichlorobis(triphenylphosphine)palladium(II) | 6-Phenyl-1,2,3,4-tetrahydroquinoline | researchgate.net |

| 2-(4-Bromophenoxy)quinolin-3-carbaldehyde | Pyridin-4-ylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-(4-(Pyridin-4-yl)phenoxy)quinolin-3-carbaldehyde | nih.gov |

This table showcases examples of Suzuki cross-coupling reactions used in the synthesis of quinoline derivatives.

Novel Synthetic Routes and Optimized Reaction Conditions

Continuous research aims to develop more efficient, environmentally friendly, and high-yielding synthetic routes. For the Doebner reaction, the development of hydrogen-transfer protocols and the use of reusable heterogeneous catalysts represent significant advances. nih.govacs.org A novel ionically tagged magnetic nanoparticle with a urea linker has been shown to effectively catalyze the condensation of aryl aldehydes, pyruvic acid, and an amine under solvent-free conditions. acs.org Microwave irradiation has also been successfully applied to accelerate the Doebner synthesis. nih.gov

In the context of amidation and subsequent modifications, efficient procedures for acid-base coupling using modern reagents have streamlined the synthesis of carboxamide derivatives. semanticscholar.org These optimized conditions often lead to higher yields, shorter reaction times, and easier purification of the final products.

Systematic Synthesis Strategies for Analogs and Derivatives of this compound

The this compound scaffold is a versatile template for the development of new chemical entities. Systematic synthesis strategies are employed to create libraries of analogs with diverse structural features. semanticscholar.orgsemanticscholar.org

One common approach involves modifying the starting materials for the initial quinoline synthesis. By using substituted isatins or acetophenones in the Pfitzinger reaction, or substituted anilines and benzaldehydes in the Doebner reaction, a wide range of functional groups can be introduced onto the quinoline and 2-phenyl rings, respectively. nih.govnih.govmdpi.com

Following the construction of the core, further derivatization is possible. The carboxamide moiety can be formed with a diverse array of amines to explore different N-substituents. semanticscholar.org Additionally, functional groups on the quinoline ring, such as halogens, can serve as handles for post-synthetic modifications, most notably through Suzuki cross-coupling reactions to introduce additional aryl or heteroaryl groups. semanticscholar.org This multi-pronged approach allows for the systematic exploration of the chemical space around the parent compound, enabling the synthesis of derivatives with varied electronic and steric properties. nih.govnih.gov

Antimicrobial Research Applications

The antimicrobial potential of quinoline derivatives is well-established, and modifications such as the introduction of a carboxamide functional group are actively researched to develop novel antibacterial and antifungal agents.

Antibacterial Activity Against Gram-Positive Pathogens (e.g., Staphylococcus aureus, Bacillus subtilis)

Research into a series of 2-phenyl-quinoline-4-carboxylic acid derivatives, the direct precursors to carboxamides, has provided insights into their antibacterial profiles. nih.gov In these studies, the parent compound, 2-phenyl-quinoline-4-carboxylic acid, was modified to create various amide derivatives, which were then evaluated for their activity against several bacterial strains. nih.govmdpi.com

The results revealed that structural modifications of the carboxylic acid to form amides could increase antibacterial activity. nih.govmdpi.com Several of the synthesized 2-phenyl-quinoline-4-carboxamide derivatives displayed notable activity against the Gram-positive bacterium Staphylococcus aureus. nih.govnih.gov For instance, one derivative in the series demonstrated significant antibacterial activity against S. aureus with a Minimum Inhibitory Concentration (MIC) value of 64 μg/mL. nih.govnih.govresearchgate.net The same compound also showed significant activity against Bacillus subtilis. mdpi.com These findings indicate that the 2-phenylquinoline-4-carboxamide (B4668241) scaffold is a promising framework for targeting Gram-positive pathogens. nih.gov

Table 1: In Vitro Antibacterial Activity of a Representative 2-Phenylquinoline-4-carboxamide Derivative

| Bacterial Strain | Test Method | Result (MIC) |

|---|---|---|

| Staphylococcus aureus | Broth dilution | 64 μg/mL |

| Bacillus subtilis | Agar diffusion | Significant Activity |

| Escherichia coli | Broth dilution | 128 μg/mL |

Antibacterial Activity Against Gram-Negative Pathogens (e.g., Escherichia coli, Pseudomonas aeruginosa)

The efficacy of 2-phenylquinoline-4-carboxamide derivatives has also been assessed against Gram-negative bacteria. nih.govresearchgate.net The evaluation of the synthesized series showed that some compounds exhibited moderate activity against Escherichia coli. mdpi.com One of the more active derivatives displayed an MIC of 128 μg/mL against E. coli. nih.govnih.govresearchgate.net However, the activity of the tested compounds against Pseudomonas aeruginosa was generally weak. mdpi.com This suggests a degree of selectivity in the antibacterial spectrum of this class of compounds, with generally greater potency observed against Gram-positive bacteria and some Gram-negative species, but limited efficacy against others like P. aeruginosa. nih.govmdpi.com

Antifungal Efficacy Studies (e.g., Aspergillus niger)

While direct studies on the antifungal activity of this compound are not extensively detailed in the provided literature, research on related structures containing pyridine (B92270) carboxamide moieties highlights their potential as antifungal agents. nih.gov Various pyridine and pyrazole (B372694) carboxamide derivatives have been synthesized and have shown moderate to good antifungal activities against a range of phytopathogenic fungi. nih.govresearchgate.netmdpi.com For example, certain N-(substituted pyridinyl)-pyrazole-carboxamides have demonstrated over 50% inhibition against Gibberella zeae. mdpi.com Another study found that a novel nicotinamide (B372718) derivative displayed good in vivo antifungal activity against Botrytis cinerea, with its mechanism of action suggested to be the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.gov This body of research supports the investigation of pyridine carboxamide-containing scaffolds, such as this compound, for potential antifungal applications.

Anticancer and Antiproliferative Investigations

The quinoline and quinazoline (B50416) core structures are features of numerous compounds investigated for their anticancer properties. The derivatization of these scaffolds, including the formation of carboxamides, is a strategy employed to discover novel cytotoxic and antiproliferative agents.

In Vitro Cytotoxicity Assays Against Various Cancer Cell Lines (e.g., Hela, SK-OV-3, HCT116, MDA-MB-231)

The cytotoxic potential of compounds related to this compound has been evaluated against several human cancer cell lines. While some antibacterial derivatives of 2-phenyl-quinoline-4-carboxylic acid have been noted for their low cytotoxicity, indicating a favorable selectivity profile, other related heterocyclic carboxamides have shown potent antiproliferative effects. nih.gov

For instance, a study on N-aryl sulphonamide-quinazoline derivatives identified a compound with potent in vitro antiproliferative activity against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 0.70 μM and 0.81 μM, respectively. tandfonline.com Research on quinoline-6-carboxamide (B1312354) derivatives (isomers of the title compound's scaffold) as P2X7 receptor antagonists has also demonstrated their anti-proliferative effects on MCF-7 cells. nih.gov Furthermore, novel pyridine-2-carboxamide derivatives have shown significant accumulation in PD-L1 expressing MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells, suggesting their potential utility in cancer-related applications. nih.gov

Table 2: In Vitro Antiproliferative Activity of Structurally Related Heterocyclic Carboxamides

| Compound Class | Cell Line | Result (IC₅₀) |

|---|---|---|

| N-aryl sulphonamide-quinazoline | HCT-116 | 0.70 μM |

| N-aryl sulphonamide-quinazoline | MCF-7 | 0.81 μM |

| Quinoline-6-carboxamide | MCF-7 | 0.566 μM (Antagonism IC₅₀) |

| Pyridine-2-carboxamide | MDA-MB-231 | Significant Accumulation |

In Vivo Tumor Growth Inhibition Studies in Pre-clinical Animal Models

While in vivo efficacy studies specifically for this compound have not been detailed, pre-clinical animal model data for structurally related compounds underscore the therapeutic potential of this chemical class. For example, a potent N-aryl sulphonamide-quinazoline derivative was shown to be effective in suppressing MGC-803 gastric cancer xenograft tumor growth in nude mice without causing obvious toxicity. tandfonline.com In a separate study, a novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivative significantly inhibited the growth of colon cancer in vivo, with tumor suppression rates ranging from 70% to 90%. mdpi.com These findings demonstrate that heterocyclic carboxamides can exhibit significant antitumor effects in animal models, providing a rationale for the future in vivo investigation of promising quinoline-4-carboxamides.

Apoptosis Induction Mechanisms in Cancer Cells

Derivatives of the 2-phenylquinoline-4-carboxamide class have been identified as potent inducers of apoptosis in various cancer cell lines. The anticancer activity of these compounds is often linked to their ability to interfere with critical cellular pathways, leading to programmed cell death.

Research into a series of 6-cinnamamido-quinoline-4-carboxamide derivatives demonstrated that these compounds effectively inhibit the proliferation of a broad spectrum of cancer cell lines. nih.gov Their mechanism of action involves the impairment of lysosome function, which disrupts the process of autophagy. nih.gov This disruption ultimately triggers a massive apoptotic response, which is evidenced by the activation of caspase-9 and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov Further investigation revealed that blocking autophagy-related genes, such as ATG5 or BECN1, significantly reduced the cell death induced by these quinoline derivatives, indicating that the cytotoxic effects are mediated through the autophagy-apoptosis axis. nih.gov

In another study, 2-phenylquinoline-4-carboxylic acid derivatives were investigated as histone deacetylase (HDAC) inhibitors. One active compound, in particular, was shown to promote apoptosis in K562 leukemia cells in a dose-dependent manner. nih.gov Flow cytometry analysis confirmed that treatment with this compound led to a significant increase in the apoptotic cell population, from 1.14% in the control group to 27.92% at a 4 µM concentration. nih.gov This suggests that the anticancer effects of certain 2-phenylquinoline-4-carboxamide derivatives are mediated through the induction of apoptosis. nih.gov

Furthermore, novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives have been synthesized and evaluated for their anticancer activity, with a focus on overcoming chemo-resistance in colorectal cancer. These compounds were found to potentiate apoptosis by targeting the PDK1 signaling pathway. nih.gov

The collective evidence indicates that 2-phenylquinoline-4-carboxamide derivatives employ multiple mechanisms to induce apoptosis in cancer cells, including the disruption of lysosomal function and autophagy, inhibition of key enzymes like HDACs, and modulation of critical signaling pathways.

Antimalarial Research and Multistage Activity

The this compound scaffold has been a focal point in the quest for new antimalarial agents, particularly those with novel mechanisms of action to combat drug-resistant strains of Plasmodium.

Activity Against Plasmodium falciparum Blood Stages

A series of quinoline-4-carboxamide derivatives were identified from a phenotypic screen against the blood stage of a chloroquine-sensitive Plasmodium falciparum strain (3D7). nih.gov The initial screening hit showed moderate potency with a half-maximal effective concentration (EC50) of 120 nM. nih.govlshtm.ac.uk Through medicinal chemistry optimization, derivatives with low nanomolar in vitro potency were developed. nih.gov

One notable derivative, DDD107498, demonstrated exceptional potency against the P. falciparum 3D7 strain with an EC50 of 1 nM. acs.org This compound also showed potent activity against a panel of drug-resistant P. falciparum strains, with EC50 values ranging from 0.4 to 0.7 nM, indicating a lack of cross-resistance with existing antimalarial drugs. nih.gov The mechanism of action for this class of compounds was identified as the inhibition of translation elongation factor 2 (PfEF2), a novel target in malaria chemotherapy that is crucial for protein synthesis in the parasite. nih.govacs.org

| P. falciparum Strain | EC50 (nM) |

|---|---|

| NF54 | 0.3 |

| K1 | 0.4 |

| W2 | 0.4 |

| 7G8 | 0.4 |

| TM90C2A | 0.4 |

| D6 | 0.4 |

| V1/S | 0.7 |

Efficacy in Plasmodium berghei Mouse Models

The promising in vitro activity of the quinoline-4-carboxamide series was translated into significant in vivo efficacy in murine models of malaria. Several compounds from the optimized series demonstrated excellent oral efficacy in the Plasmodium berghei mouse model, with 90% effective dose (ED90) values below 1 mg/kg when administered orally for four days. nih.govlshtm.ac.uk

The lead compound, DDD107498, exhibited a complete cure in a P. berghei mouse model, with an ED90 of 0.1–0.3 mg/kg. acs.org Another analog also showed excellent in vivo activity in the P. berghei model. acs.org These findings underscore the potential of the this compound scaffold in developing potent, orally bioavailable antimalarial drugs with multistage activity. nih.gov

| Compound | ED90 (mg/kg) |

|---|---|

| DDD107498 | 0.1-0.3 |

| Analog 40 | <1 |

| Analog 41 | <1 |

| Analog 43 | <1 |

| Analog 44 | <1 |

Other Investigational Biological Activities

Beyond its anticancer and antimalarial properties, the this compound structural motif has been explored for other therapeutic applications, including anti-inflammatory and receptor modulation activities.

Anti-inflammatory Properties

The quinoline nucleus is a well-established scaffold in the development of anti-inflammatory agents. A study focused on novel 2-phenylquinoline-4-carboxamide derivatives, synthesized from 2-phenylquinoline-4-carbohydrazide, demonstrated significant anti-inflammatory activity. alliedacademies.org In a carrageenan-induced paw edema test in rats, one of the derivatives, a nucleoside analog, showed anti-inflammatory effects comparable to the standard drug, diclofenac (B195802) sodium. alliedacademies.orgabacademies.org This suggests that the 2-phenylquinoline-4-carboxamide framework is a promising starting point for the development of new anti-inflammatory drugs. alliedacademies.org

Agonism of Specific Receptors (e.g., Human Neurokinin-3 Receptor)

The interaction of 2-phenyl-4-quinolinecarboxamides with the human neurokinin-3 (NK3) receptor has been a subject of significant interest. However, contrary to agonism, the research literature predominantly identifies this class of compounds as potent and selective antagonists of the human NK3 receptor. nih.govfigshare.com An extensive study described 2-phenyl-4-quinolinecarboxamides as a novel class of non-peptide competitive antagonists for this receptor. nih.gov Subsequent research has focused on optimizing these antagonist properties. nih.gov There is currently no scientific evidence to suggest that this compound or its close analogs act as agonists at the human neurokinin-3 receptor. The established activity for this compound class at this specific receptor is competitive antagonism.

Molecular Mechanisms of Action and Target Elucidation for 2 Phenyl N Pyridin 2 Yl Quinoline 4 Carboxamide

Enzyme Inhibition Studies

The biological efficacy of 2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide and its derivatives is often attributed to their ability to inhibit specific enzymes that are critical for pathogen survival or cancer cell proliferation.

A significant breakthrough in antimalarial drug discovery has been the identification of quinoline-4-carboxamide derivatives as potent inhibitors of protein synthesis in Plasmodium falciparum. One such derivative, known as DDD107498 (Cabamiquine), has demonstrated excellent antimalarial properties by targeting the translation elongation factor 2 (PfEF2). medchemexpress.comnih.gov PfEF2 is a crucial enzyme for the translocation of the ribosome along mRNA during protein synthesis. nih.govresearchgate.net Inhibition of this factor effectively halts protein production, leading to parasite death across multiple life-cycle stages. medchemexpress.comnih.gov

The discovery of DDD107498 stemmed from a phenotypic screen against the blood stage of P. falciparum. nih.gov This compound exhibited potent in vitro activity with an EC50 of 1.0 nM against the 3D7 strain and was also effective against various drug-resistant strains. medchemexpress.comnih.gov The favorable potency and novel mechanism of action of this quinoline-4-carboxamide have positioned it as a promising candidate for preclinical development. acs.org

Table 1: Antimalarial Activity of DDD107498

| Strain/Assay | Measurement | Value |

|---|---|---|

| P. falciparum 3D7 | EC50 | 1.0 nM |

| P. falciparum 3D7 | EC90 | 2.4 nM |

| P. falciparum 3D7 | EC99 | 5.9 nM |

Dihydroorotate (B8406146) dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA. nih.gov The inhibition of DHODH leads to pyrimidine depletion and can arrest the cell cycle in the S-phase, making it an attractive target for anticancer and antiparasitic therapies. nih.govnih.gov Several quinoline (B57606) derivatives have been identified as potent inhibitors of human DHODH (hDHODH). nih.gov While specific studies on this compound are not extensively detailed in the provided context, the broader class of 4-quinoline carboxylic acids has been a focus of DHODH inhibitor design. nih.gov These inhibitors can sensitize cancer cells to other therapeutic agents and have shown promise in preclinical models of acute myelogenous leukemia. nih.gov

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.govfrontiersin.org Their inhibition has become a validated strategy in cancer therapy. nih.govnih.gov Research into 2-substituted phenylquinoline-4-carboxylic acid derivatives has revealed their potential as HDAC inhibitors, with some analogs exhibiting significant selectivity for HDAC3. nih.govfrontiersin.org

HDAC3 is a unique isoform involved in the emergence and development of cancer. nih.govfrontiersin.org Selective inhibition of HDAC3 is therefore a promising therapeutic approach. nih.govfrontiersin.org In one study, a derivative of 2-phenylquinoline-4-carboxylic acid, molecule D28, demonstrated HDAC3 selectivity with an IC50 value of 24.45 µM, without inhibiting HDAC1, 2, and 6. nih.gov Another analog, D29, a hydrazide derivative, showed even greater potency and selectivity for HDAC3. nih.gov

Table 2: HDAC Inhibitory Activity of 2-Phenylquinoline-4-Carboxylic Acid Derivatives

| Compound | HDAC1 IC50 (µM) | HDAC2 IC50 (µM) | HDAC3 IC50 (µM) | HDAC6 IC50 (µM) |

|---|---|---|---|---|

| D28 | >1000 | >1000 | 24.45 | >1000 |

3-Phosphoinositide-dependent kinase 1 (PDK1) is a key regulator in cell signaling pathways, particularly the PI3K/AKT pathway, which is often dysregulated in cancer. sci-hub.box Targeting PDK1 is a promising strategy for cancer treatment. sci-hub.boxnih.gov A series of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives have been designed and synthesized to target PDK1. nih.gov These compounds have been shown to potentiate apoptosis and overcome chemo-resistance in colorectal cancer. nih.govnih.gov The anilino quinoline scaffold has been identified as a promising structure for binding to the ATP-binding site of PDK1. sci-hub.box

DNA and Topoisomerase Interactions (e.g., Topoisomerase IIβ, E. coli DNA Gyrase B)

While direct interaction of this compound with DNA and topoisomerases is not extensively documented, related quinoline carboxamides have shown such activities. For instance, 2-(4-pyridyl)quinoline-8-carboxamide, an isomer of the core structure, has been shown to interfere with the action of topoisomerase II. nih.gov This interference is a mechanism shared by several established anticancer drugs. nih.govnih.gov

Additionally, bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. nih.govtandfonline.com The GyrB subunit, which has an ATP-binding site, is a particularly attractive target. tandfonline.com The 4-hydroxy-2-quinolone-3-carboxamide scaffold has been identified as a key fragment for GyrB inhibition. tandfonline.com

It is important to note that a novel series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has been identified as a new class of tubulin polymerization inhibitors. nih.gov These compounds bind to the colchicine (B1669291) binding site of tubulin, disrupting mitotic spindle assembly and leading to cell cycle arrest in the G2/M phase. nih.gov This represents a different, yet significant, mechanism of interfering with cellular division.

Modulation of Cellular Pathways

The inhibition of various enzymes and interaction with cellular components by this compound and its analogs lead to the modulation of several critical cellular pathways.

The inhibition of HDACs by 2-phenylquinoline-4-carboxylic acid derivatives can induce G2/M cell cycle arrest and promote apoptosis in cancer cells. nih.govnih.gov For example, the HDAC3 selective inhibitor D28 was shown to induce apoptosis in K562 cells in a dose-dependent manner. nih.gov

Similarly, the targeting of PDK1 by quinoline-4-carboxamide derivatives leads to the potentiation of apoptosis, a key mechanism for overcoming chemo-resistance in cancer. nih.gov

Furthermore, the inhibition of tubulin polymerization by 2-phenylquinoline-4-carboxamide derivatives directly impacts cell division, causing a disruption of the mitotic spindle and arrest of the cell cycle in the G2/M phase. nih.gov This ultimately leads to the inhibition of cancer cell proliferation. nih.gov

In the context of malaria, the inhibition of PfEF2 by quinoline-4-carboxamides disrupts protein synthesis, a fundamental cellular process, leading to the death of the parasite. medchemexpress.comnih.gov

Cell Cycle Arrest Analysis (e.g., G2/M Phase)

A primary mechanism through which 2-phenylquinoline-4-carboxamide derivatives exert their anti-proliferative effects is by inducing cell cycle arrest, specifically in the G2/M phase. This phase is a critical checkpoint for cell division, ensuring that DNA is properly replicated before the cell enters mitosis (M phase).

Flow cytometry analysis has been a key technique in demonstrating this effect. Studies on a novel series of 2-phenylquinoline-4-carboxamide derivatives revealed that selected compounds lead to cell cycle arrest in the G2/M phase. nih.gov This interruption of the cell cycle is directly correlated with the compounds' ability to inhibit cancer cell proliferation. nih.gov Similarly, another study on related 2-phenylquinoline-4-carboxylic acid derivatives found that a lead compound, D28, induced G2/M phase cell cycle arrest in a dose-dependent manner in K562 cancer cells. nih.gov At a concentration of 2 µM, compound D28 increased the proportion of cells in the G2/M phase from 3.44% (in the control group) to 32.57%. nih.gov These findings suggest that promoting G2/M phase arrest is a significant contributor to the anticancer effects of this class of compounds. nih.govfrontiersin.org

| Compound Series | Cell Line | Effect | Key Finding | Reference |

|---|---|---|---|---|

| 2-phenylquinoline-4-carboxamide derivatives | Various cancer cell lines | G2/M phase arrest | Cell cycle arrest correlated with proliferation inhibitory activity. | nih.gov |

| 2-phenylquinoline-4-carboxylic acid derivative (D28) | K562 | G2/M phase arrest | Increased G2/M phase ratio from 3.44% to 32.57% at 2 µM concentration. | nih.gov |

Disruption of Mitotic Spindle Assembly

The arrest of the cell cycle in the G2/M phase by 2-phenylquinoline-4-carboxamide derivatives is mechanistically linked to the disruption of the mitotic spindle. nih.gov The mitotic spindle is a crucial cellular structure composed of microtubules, which is responsible for segregating chromosomes into daughter cells during mitosis. Its proper formation and function are essential for cell division.

Immunofluorescence analysis has shown that selected compounds from the 2-phenylquinoline-4-carboxamide series cause a significant disruption of the normal mitotic spindle assembly. nih.gov This interference with microtubule dynamics prevents the cell from successfully completing mitosis, leading to the observed G2/M arrest and subsequent inhibition of cell proliferation. nih.gov This mechanism is a hallmark of agents that target tubulin, the protein subunit of microtubules.

Ligand-Protein Binding Affinity and Specificity

The biological activities of this compound and its analogs are rooted in their specific binding to protein targets. Molecular docking studies have been instrumental in identifying these interactions at an atomic level.

The primary target identified for this class of compounds is tubulin. Molecular docking analyses have demonstrated that these molecules can fit into the colchicine binding site of tubulin. nih.gov Colchicine is a well-known anti-mitotic agent that inhibits microtubule polymerization by binding to tubulin. The antiproliferative activity of 2-phenylquinoline-4-carboxamide derivatives has been shown to correlate with their binding to this specific site and their inhibitory effect on tubulin polymerization. nih.gov

In silico molecular docking studies of this compound (designated as compound 5h in one study) have confirmed good binding affinity within the active sites of target proteins, characterized by hydrogen bond interactions with key residues. researchgate.net This supports the idea that the compound acts as a potential anticancer agent through specific protein binding. researchgate.net Other research on different quinoline-carboxamide derivatives has also used in-silico modeling to predict ligand-receptor interactions and binding energies, further highlighting the importance of specific molecular recognition for their biological function. nih.gov

| Compound Series/Derivative | Protein Target | Binding Site | Methodology | Reference |

|---|---|---|---|---|

| 2-phenylquinoline-4-carboxamide derivative (7b) | Tubulin | Colchicine binding site | Molecular docking analysis | nih.gov |

| This compound (5h) | Anticancer target proteins | Active sites | Molecular docking studies | researchgate.net |

Novel Target Identification Methodologies

Identifying the specific molecular targets of novel compounds is a critical step in drug discovery. For the broader quinoline-4-carboxamide class, phenotypic screening has emerged as a powerful methodology for target identification. nih.govacs.org

Phenotypic screening involves testing compounds for their ability to produce a desired biological effect in a cellular or whole-organism model, without prior knowledge of the specific molecular target. A quinoline-4-carboxamide series, for instance, was identified from a phenotypic screen of a protein kinase library against the blood stage of Plasmodium falciparum, the parasite responsible for malaria. nih.govacs.org This approach led to the discovery of compounds with potent antimalarial activity. nih.gov

This methodology is particularly valuable because it is unbiased by assumptions about the mechanism of action. By identifying molecules that are active in a complex biological system, researchers can then work backward to elucidate the novel mechanism and molecular target responsible for the observed effect. This contrasts with target-based screening, where compounds are specifically designed to interact with a known protein. Cell-based screening approaches that exploit differences between normal and cancer cells have also been successfully used to identify novel cell cycle inhibitors. nih.gov

Structure Activity Relationship Sar and Lead Optimization of 2 Phenyl N Pyridin 2 Yl Quinoline 4 Carboxamide Derivatives

Systematic Structural Modifications and Their Biological Impact

The core structure of 2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide offers multiple sites for chemical modification. Researchers have explored substitutions on the quinoline (B57606) core, variations of the N-substituted pyridine (B92270) moiety and the connecting amide linker, and modifications of the aryl groups at the C-2 and C-4 positions to understand their impact on biological efficacy. nih.govsemanticscholar.org

The quinoline core is a critical component of the pharmacophore, and substitutions on this ring system can significantly modulate activity. nih.gov Studies have shown that both the benzene-condensed ring and the quinoline nitrogen are crucial for optimal binding affinity to biological targets. nih.gov For instance, introducing fluorine at the C-6 position of the quinoline ring has been explored. While this modification can sometimes lead to a slight decrease in potency, it can also improve other properties like metabolic stability. researchgate.net Modifications at other positions of the quinoline ring, such as the introduction of methyl groups, have also been investigated, with varying effects on activity depending on the specific biological target. biointerfaceresearch.com

In the development of quinoline-based antimalarial agents, modifications on the quinoline core were found to impact potency and physicochemical properties. For example, a fluorine substituent was tolerated, though it led to a slight drop in potency compared to the initial hit compound. researchgate.net

Table 1: Influence of Quinoline Core Substitution on Biological Activity

| Compound ID | Quinoline Substituent | Biological Activity (IC₅₀/EC₅₀) |

|---|---|---|

| Hit Compound | H | 120 nM |

| Analog 1 | 6-Fluoro | >1 µM (8-fold drop in potency) |

Data derived from studies on related quinoline-4-carboxamide series. researchgate.net

The N-(pyridin-2-yl) portion of the molecule and the amide linker that connects it to the quinoline core are pivotal for activity. The amide group (-NHCO-) is a characteristic feature of many biologically active compounds. nih.gov Its hydrogen bonding capabilities are often essential for ligand-receptor interactions.

In a series of 2-phenylquinoline-4-carboxamide (B4668241) derivatives investigated as tubulin polymerization inhibitors, the amide linker and the pyridine ring were key components. The SAR studies indicated that the nature of the substituent on the amide nitrogen was critical. Replacing the pyridine ring with various other aromatic and aliphatic groups led to significant changes in antiproliferative activity. For example, derivatives with a 3,4,5-trimethoxyphenyl group attached to the amide showed potent activity. nih.gov

The basicity of the amine in this region is also a key factor. In related quinoline-4-carboxamides, replacing the pyridyl moiety with non-aromatic amines like piperidine (B6355638) or pyrrolidine (B122466), connected via an ethyl linker, maintained similar activity levels. This suggests that the basic nitrogen atom is a key pharmacophoric feature, likely involved in forming important interactions with the target protein. researchgate.netacs.org Shortening or lengthening the linker between the amine and the amide can lead to a drop in potency, highlighting the importance of optimal spacing and conformation. researchgate.netacs.org

Table 2: Impact of Amide Substituent on Antiproliferative Activity

| Compound ID | Amide N-Substituent | HCT116 IC₅₀ (µM) | SK-OV-3 IC₅₀ (µM) |

|---|---|---|---|

| 7b | 3,4,5-Trimethoxyphenyl | 0.2 | 0.5 |

| 7a | Phenyl | 1.8 | 2.6 |

| 7d | 4-Methoxyphenyl | 1.2 | 1.5 |

Data from a study on 2-phenylquinoline-4-carboxamide derivatives as tubulin polymerization inhibitors. nih.gov

The 2-phenyl group is a defining feature of this compound class. Substitutions on this phenyl ring have been shown to significantly influence biological activity. In studies of 2-phenylquinoline-4-carboxamides as potential anticancer agents, various substituents were introduced onto the C-2 phenyl ring. nih.gov

For instance, introducing methoxy (B1213986) groups at the 3, 4, and 5 positions of the C-2 phenyl ring was found to be highly favorable for activity against certain cancer cell lines. This suggests that these groups may be involved in key interactions within the binding pocket of the biological target. Other substitutions, such as methyl or halogen groups, have also been explored, leading to a range of potencies that help to map out the electronic and steric requirements of the binding site. nih.govnih.gov

Table 3: Effect of C-2 Phenyl Substitution on Antiproliferative Activity

| Compound ID | C-2 Phenyl Substituent | HCT116 IC₅₀ (µM) | SK-OV-3 IC₅₀ (µM) |

|---|---|---|---|

| 7a | Phenyl | 1.8 | 2.6 |

| 8a | 4-Methylphenyl | 1.5 | 2.1 |

| 8b | 4-Methoxyphenyl | 1.3 | 1.9 |

| 8c | 4-Chlorophenyl | 2.5 | 3.1 |

Data from a study on 2-phenylquinoline-4-carboxamide derivatives as tubulin polymerization inhibitors. nih.gov

Identification of Key Pharmacophoric Features for Biological Activity

Based on SAR studies, a general pharmacophore model for this class of compounds can be proposed. A pharmacophore is an ensemble of steric and electronic features necessary to ensure optimal interactions with a specific biological target. csmres.co.uk For 2-phenylquinoline-4-carboxamide derivatives, the key features include:

Aromatic/Hydrophobic Regions: The 2-phenyl ring and the quinoline core provide essential hydrophobic surfaces that likely interact with nonpolar residues in the target's binding site. nih.govrsc.org

Hydrogen Bond Acceptors: The nitrogen atom of the quinoline ring and the carbonyl oxygen of the amide linker are crucial hydrogen bond acceptors. nih.govnih.gov

Hydrogen Bond Donor: The N-H group of the amide linker acts as a critical hydrogen bond donor. acs.org

Basic Nitrogen Center: The nitrogen atom in the N-substituted pyridine (or its bioisosteres like piperidine/pyrrolidine) often serves as a key interaction point, frequently protonated at physiological pH. researchgate.netacs.org

The spatial arrangement of these features is critical. Molecular docking studies on related compounds suggest that the 2-phenylquinoline (B181262) scaffold fits into a specific binding pocket, with the carboxamide linker orienting the N-substituted moiety to form key interactions. nih.gov

Ligand-Efficiency Metrics in Optimization Efforts (e.g., LLE)

In modern drug discovery, lead optimization is not solely focused on improving potency but also on enhancing drug-like properties. Ligand efficiency metrics are used to assess the quality of compounds and guide optimization. nih.gov One such metric is the Lipophilic Ligand Efficiency (LLE), which is calculated as pIC₅₀ (or pEC₅₀) minus the compound's cLogP. LLE provides a measure of how efficiently a compound achieves potency relative to its lipophilicity. Higher LLE values are generally desirable, as they indicate a better balance between potency and physicochemical properties, which can translate to a better pharmacokinetic profile. acs.org

In the optimization of a series of quinoline-4-carboxamides for antimalarial activity, LLE was a key parameter used to guide structural modifications. The initial hit compound had an LLE of 2.6. Through systematic modifications of the R² and R³ substituents (corresponding to the amide N-substituent and the C-2 phenyl group, respectively), compounds with significantly improved LLE values were identified. For example, replacing an aromatic R² substituent with an ethyl-linked pyrrolidine improved the LLE to 3.2. researchgate.netacs.org Further optimization at the R³ position led to compounds with LLE values as high as 6.2, indicating a highly efficient optimization process that balanced potency gains with control over lipophilicity. acs.org

Table 4: Ligand Efficiency Metrics in a Quinoline-4-Carboxamide Series

| Compound ID | EC₅₀ (nM) | cLogP | LLE (pEC₅₀ - cLogP) |

|---|---|---|---|

| Hit Compound (1) | 120 | 4.7 | 2.6 |

| Analog (19) | 70 | 4.0 | 3.2 |

| Optimized Lead (24) | 150 | 2.9 | 4.2 |

| Advanced Analog (27) | 4 | 2.3 | 6.2 |

Data derived from an antimalarial quinoline-4-carboxamide optimization program. acs.org

Rational Design Principles Derived from SAR Data

The cumulative SAR data allows for the formulation of rational design principles for future analog synthesis. These principles guide medicinal chemists in making targeted modifications to achieve desired biological and pharmacological properties.

Core Scaffold Retention: The 2-phenylquinoline-4-carboxamide core is a validated scaffold and should be retained as the central pharmacophoric element. nih.govnih.gov

Targeted Substitution on the 2-Phenyl Ring: The C-2 phenyl ring is amenable to substitution to enhance potency. Electron-donating groups (e.g., methoxy) in specific positions can be beneficial, suggesting the presence of corresponding pockets in the target binding site. nih.govnih.gov

Optimization of the Amide Substituent: The group attached to the amide nitrogen is a key determinant of activity and properties. A basic nitrogen atom is often required for potency. The linker length and rigidity should be carefully optimized to ensure proper orientation within the binding site. Modulating the basicity of this group can be a strategy to improve cell permeability and oral bioavailability. acs.orgnih.gov

Balancing Potency and Physicochemical Properties: Optimization should not solely focus on increasing potency. Ligand efficiency metrics like LLE should be monitored throughout the design process to avoid excessive increases in lipophilicity, which can lead to poor solubility, high metabolic clearance, and off-target toxicity. researchgate.netnih.gov

Quinoline Core Substitution for Property Modulation: While substitutions on the quinoline core can sometimes negatively impact potency, they can be used to fine-tune physicochemical properties such as solubility and metabolic stability. researchgate.net

By applying these principles, researchers can more efficiently navigate the chemical space around the this compound scaffold to develop optimized drug candidates.

Computational Chemistry and in Silico Modeling of 2 Phenyl N Pyridin 2 Yl Quinoline 4 Carboxamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide, docking studies have been crucial in identifying potential biological targets and understanding the structural basis of its activity.

Prediction of Binding Modes and Affinities with Biological Targets

Research has shown that this compound and its analogs exhibit promising anticancer, antibacterial, and antifungal activities. Molecular docking simulations have been employed to investigate the binding affinity of this compound with the active sites of various target proteins implicated in these diseases. For instance, the broader class of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has been docked against targets like tubulin, suggesting a potential mechanism for their antiproliferative effects.

While specific binding energy values for this compound are detailed in targeted studies, the general findings indicate a good binding affinity within the active sites of selected anticancer and antimicrobial protein targets. These simulations are fundamental in prioritizing compounds for synthesis and biological testing, offering a rational approach to drug discovery. The predicted binding affinity, often expressed as a docking score or binding energy (kcal/mol), provides a quantitative estimate of the ligand's potency.

Table 1: Representative Biological Targets for Quinoline (B57606) Carboxamide Derivatives This table is illustrative of targets investigated for the broader class of quinoline carboxamides, including the title compound.

| Target Protein Class | Specific Example | Associated Disease | PDB Code (Example) |

|---|---|---|---|

| Protein Kinase | Ephrin type-B receptor 4 (EPHB4) | Cancer | 6FNM |

| Topoisomerase | HIV Reverse Transcriptase | HIV/AIDS | 4I2P |

| Cytoskeletal Protein | Tubulin | Cancer | 1SA0 |

| Kinase | Phosphatidylinositol 3-kinase (PI3Kα) | Cancer | 4JPS |

| Deacetylase | Histone Deacetylase (HDAC) | Cancer | 4L2S |

Identification of Critical Binding Site Residues and Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking)

The stability of the ligand-protein complex is governed by various non-covalent interactions. Docking studies for this compound and related compounds consistently highlight the importance of hydrogen bonds and hydrophobic interactions in their binding mechanism.

Key interactions identified through these simulations include:

Hydrogen Bonding: The amide linker (-CONH-) is a critical motif, with the nitrogen and oxygen atoms frequently acting as hydrogen bond donors and acceptors, respectively. These interactions often occur with amino acid residues like lysine (B10760008) in the active site. The nitrogen atoms in the quinoline and pyridine (B92270) rings can also serve as hydrogen bond acceptors.

Hydrophobic and Pi-Stacking Interactions: The aromatic systems—the phenyl, quinoline, and pyridine rings—are crucial for establishing hydrophobic and π-π stacking interactions with aromatic residues such as tryptophan, tyrosine, and phenylalanine within the target's binding pocket. These interactions are fundamental for the proper orientation and anchoring of the molecule.

Simulations demonstrate that these interactions with key active site residues are responsible for the compound's good binding affinity and are considered essential for its biological activity.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. For related 2-aryl-quinoline scaffolds, MD simulations have been used to assess the stability of the predicted binding mode and to analyze the conformational changes in both the ligand and the protein upon binding.

Quantum Chemical Calculations and Electronic Property Analysis (e.g., Density Functional Theory, Molecular Electrostatic Potential)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic properties of molecules like this compound. These methods provide detailed information on molecular structure, orbital energies, and charge distribution.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of the molecule. For quinoline derivatives, the charge density in the HOMO is often located on the quinoline and amide moieties, while the LUMO's density may be spread towards the substituent rings.

Molecular Electrostatic Potential (MEP): MEP maps are valuable tools for visualizing the charge distribution and predicting how a molecule will interact with other molecules. These maps illustrate electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding non-covalent interactions, particularly hydrogen bonding and electrostatic interactions with biological targets.

Table 2: Key Electronic Properties Derived from DFT Calculations

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the ability to donate electrons |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability |

| Molecular Electrostatic Potential | 3D map of charge distribution | Predicts sites for electrophilic and nucleophilic attack and intermolecular interactions |

In Silico ADME Prediction Methodologies

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties must be evaluated. In silico ADME prediction provides an early assessment of a compound's pharmacokinetic profile, reducing the reliance on costly and time-consuming experimental assays.

For this compound (designated as compound 5h in some studies), ADME predictions have shown favorable drug-like properties. It has been reported to comply with Lipinski's Rule of Five, a widely used guideline to assess oral bioavailability. This compliance suggests that the molecule has properties (e.g., molecular weight, lipophilicity, hydrogen bond donors/acceptors) that are favorable for absorption after oral administration. Computational tools like SwissADME are often used to predict a range of properties including gastrointestinal absorption, blood-brain barrier permeability, and potential metabolic pathways.

Table 3: Computationally Predicted ADME Properties for this compound Data sourced from public chemical databases and predictive models.

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 325.37 g/mol | Conforms to Lipinski's Rule (< 500) |

| XLogP3 | 4.1 | Measures lipophilicity; conforms to Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 1 | Conforms to Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 4 | Conforms to Lipinski's Rule (≤ 10) |

| Topological Polar Surface Area | 58.9 Ų | Influences membrane permeability |

Pharmacophore Modeling and Virtual Screening Applications for Analog Discovery

Pharmacophore modeling is a powerful technique in drug design used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. The structure of this compound can serve as a template for ligand-based pharmacophore modeling.

The key pharmacophoric features of this molecule would likely include:

Hydrogen Bond Acceptors (the nitrogen atoms of the quinoline and pyridine rings, the amide oxygen).

A Hydrogen Bond Donor (the amide nitrogen).

Aromatic Rings (the phenyl, quinoline, and pyridine moieties).

Once a pharmacophore model is generated, it can be used as a 3D query to screen large chemical databases in a process known as virtual screening. This allows for the rapid identification of structurally diverse molecules that possess the same critical chemical features and are therefore likely to bind to the same biological target. This approach accelerates the discovery of new lead compounds and analogs with potentially improved potency, selectivity, or pharmacokinetic properties.

Future Research Directions and Pre Clinical Development Aspects for 2 Phenyl N Pyridin 2 Yl Quinoline 4 Carboxamide

Exploration of New Synthetic Methodologies for Enhanced Structural Diversification

The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, known for its presence in a wide array of compounds with chemotherapeutic properties. Future research directions are keenly focused on developing new and efficient synthetic routes to diversify the 2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide structure, thereby expanding the library of potential therapeutic agents.

Established methods like the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with an appropriate acetophenone (B1666503), and the Doebner reaction serve as foundational synthetic pathways. However, the emphasis is shifting towards more versatile and modern techniques that allow for the introduction of a wide variety of functional groups. Methodologies such as Suzuki coupling and acid-base coupling reactions are being employed to attach diverse biological moieties to the core structure. This allows for the creation of derivatives containing scaffolds like 1,3,4-oxadiazole, pyrimidinamine, purine, and even bulky groups such as adamantine.

A common synthetic strategy involves a multi-step process:

Quinoline Core Formation : Synthesis of the 2-phenylquinoline-4-carboxylic acid intermediate, often via the Pfitzinger or Friedländer synthesis.

Structural Modification : Introduction of various substituents. For instance, a Suzuki-Miyaura coupling reaction can be used to attach a pyridin-4-yl group at the 2-position of the quinoline core using a palladium catalyst.

Amidation : The final step typically involves the conversion of the carboxylic acid at the 4-position into a carboxamide. This is often achieved by first creating an acid chloride, followed by a reaction with the desired amine (in this case, 2-aminopyridine).

The goal of these explorations is to rapidly generate a diverse range of analogues, enabling comprehensive structure-activity relationship (SAR) studies to identify compounds with improved potency, selectivity, and pharmacokinetic profiles.

Investigation of Additional Disease Models and Undiscovered Biological Targets

While initial interest in quinoline-4-carboxamides has been significant in certain areas, future development hinges on exploring their activity in a wider range of disease models and identifying novel biological targets.

The compound class first gained prominence through phenotypic screening against Plasmodium falciparum, the parasite responsible for malaria. This led to the identification of a key biological target: the inhibition of translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the parasite.

Beyond infectious diseases, research has pivoted towards oncology, revealing several potential targets:

Histone Deacetylases (HDACs) : Derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as potent and selective inhibitors of HDACs, particularly HDAC3. Selective inhibition of HDAC3 is a promising strategy in cancer therapy.

STAT3 Signaling : The signal transducer and activator of transcription 3 (STAT3) pathway is a validated target for anticancer therapeutics, and 2-phenylquinoline-4-carboxamide (B4668241) derivatives have been designed to disrupt this pathway.

Phosphatidylinositol 3-kinase (PI3Kα) : This enzyme is a crucial target in cancer drug design, and N-phenyl-4-hydroxy-2-quinolone-3-carboxamide derivatives have been developed as selective inhibitors.

Tubulin Polymerization : Some 2-phenylquinoline-4-carboxamide derivatives have been evaluated as a new class of tubulin polymerization inhibitors, a well-established anticancer mechanism.

Further investigations have uncovered potential applications in other therapeutic areas. Certain derivatives have shown promising activity as antagonists for the P2X7 receptor (P2X7R), which is implicated in various pathological conditions, including cancer. Additionally, the broad antimicrobial properties of the quinoline scaffold suggest potential as antibacterial and antifungal agents, possibly by targeting bacterial enzymes like DNA gyrase and topoisomerase IV. The antileishmanial activity of the broader 2-aryl-quinoline-4-carboxylic acid scaffold has also been investigated, with Leishmania major N-myristoyltransferase (LmNMT) identified as a likely molecular target.

| Therapeutic Area | Disease Model / Pathogen | Potential Biological Target |

|---|---|---|

| Infectious Disease | Malaria (Plasmodium falciparum) | Translation Elongation Factor 2 (PfEF2) |

| Infectious Disease | Leishmaniasis (Leishmania major) | N-myristoyltransferase (LmNMT) |

| Infectious Disease | Bacterial Infections | DNA Gyrase / Topoisomerase IV |

| Oncology | Various Cancers | Histone Deacetylase 3 (HDAC3) |

| Oncology | Various Cancers | STAT3 Signaling Pathway |

| Oncology | Colorectal Cancer | Phosphatidylinositol 3-kinase (PI3Kα) |

| Oncology / Inflammation | Various Pathologies | P2X7 Receptor (P2X7R) |

Advanced Pre-clinical Efficacy and Mechanistic Studies in Complex Biological Systems

The progression of this compound and its analogues from promising hits to clinical candidates requires rigorous pre-clinical evaluation in complex biological systems. A significant body of work has already demonstrated the potential of this scaffold.

In the field of antimalarials, a lead compound from the quinoline-4-carboxamide series, DDD107498, has shown excellent oral efficacy in the P. berghei malaria mouse model. This demonstrates that the favorable in vitro potency and pharmacokinetic properties can translate to potent in vivo activity. The primary mechanism of action for this antimalarial activity is the inhibition of PfEF2, which halts protein synthesis and leads to parasite death.

For anticancer applications, mechanistic studies have provided crucial insights. An HDAC3 selective inhibitor from this class was found to induce G2/M cell cycle arrest and promote apoptosis in K562 cancer cells. These cell-based mechanistic findings are critical for validating the therapeutic hypothesis. The wide spectrum of biological activity for quinoline carboxamides also includes the inhibition of various kinases, which can disrupt cellular signal transduction pathways essential for cancer cell proliferation and survival.

Future pre-clinical studies will need to expand upon these findings, utilizing more complex models such as patient-derived xenografts for oncology or investigating activity against drug-resistant parasite strains for infectious diseases. These advanced studies are essential to fully understand the efficacy and translational potential of these compounds.

Integration of Omics Technologies for Comprehensive Biological Profiling and Pathway Analysis

A critical future direction for understanding the full biological impact of this compound is the integration of "omics" technologies. These high-throughput methods, including genomics, proteomics, and metabolomics, can provide an unbiased and comprehensive view of the compound's effects on biological systems.

While specific omics studies on this particular compound are not yet widely published, the approach holds immense promise. For instance, in silico target fishing techniques like Inverse Virtual Screening (IVS) are already being used to identify potential protein targets for this scaffold. This can be complemented by:

Proteomics : To identify not only the primary target but also off-target interactions, which is crucial for understanding potential side effects and for uncovering novel mechanisms of action.

Transcriptomics : To analyze how the compound alters gene expression, providing a systems-level view of the cellular response.

Metabolomics : To study changes in the metabolic profile of cells or organisms upon treatment. Interestingly, quinoline-4-carboxylic acid has been identified as an upregulated metabolite in unrelated studies, highlighting the potential for this class of compounds to influence metabolic pathways.

By integrating these omics datasets, researchers can build comprehensive biological profiles, map affected cellular pathways, and generate new hypotheses for therapeutic applications, ultimately accelerating the drug development process.

Development of Next-Generation Quinoline-4-carboxamide Analogs for Specific Therapeutic Areas

The development of next-generation analogues is a central theme in the ongoing research into quinoline-4-carboxamides. The core scaffold has proven to be a "privileged structure," amenable to chemical modification to optimize its activity for specific diseases.

Medicinal chemistry programs have demonstrated the success of this approach. Starting from an initial antimalarial hit with moderate potency and suboptimal physicochemical properties, systematic optimization of different substituents on the quinoline ring led to lead molecules with low nanomolar potency and excellent in vivo efficacy. Similarly, in the pursuit of novel HDAC inhibitors for cancer, a library of 30 compounds was synthesized to explore the structure-activity relationship and identify molecules with high selectivity for HDAC3.

This strategy is being applied across different therapeutic areas:

Oncology : Besides HDAC inhibitors, analogues are being designed as PI3Kα inhibitors and as potential immunomodulatory agents, drawing inspiration from related compounds like Tasquinimod, a second-generation quinolinone-3-carboxamide with anti-tumor properties.

Inflammatory and Autoimmune Disorders : The discovery of quinoline-carboxamide derivatives as P2X7R antagonists opens a pathway for developing novel treatments for inflammatory conditions.

Infectious Diseases : Continued optimization aims to overcome potential drug resistance and broaden the spectrum of activity against other pathogens.

The development of these next-generation analogues, tailored for high-affinity binding to specific biological targets, represents the most promising path toward translating the therapeutic potential of the this compound scaffold into new medicines.

Q & A

Q. What are the recommended synthetic routes for 2-phenyl-N-(pyridin-2-yl)quinoline-4-carboxamide?

A common approach involves coupling 2-phenylquinoline-4-carboxylic acid derivatives with 2-aminopyridine using carbodiimide-based coupling agents (e.g., PyBOP) in polar aprotic solvents like DMF. For example:

- Activate the carboxylic acid with PyBOP, then react with 2-aminopyridine in the presence of N-methylmorpholine (NMM) as a base.

- Purify via vacuum filtration and recrystallization, yielding ~59% under optimized conditions .

Q. Which analytical techniques are critical for characterizing this compound?

Q. How does substituent variation on the quinoline core influence biological activity?

Structure-activity relationship (SAR) studies suggest:

- The pyridin-2-yl group enhances target binding via hydrogen bonding.

- Electron-withdrawing substituents on the quinoline scaffold (e.g., halogens) may improve metabolic stability but reduce solubility .

Advanced Research Questions

Q. How can polymorphism affect the physicochemical properties of this compound?

Crystallographic studies of related quinoline carboxamides reveal that polymorphism alters solubility and melting points. For example, a European patent describes a novel crystal form of a structurally similar compound with improved thermal stability, characterized via XRPD and DSC .

Q. What strategies address instability during storage or purification?

- Avoid prolonged exposure to organic solvents (e.g., DMF, MeCN) to prevent degradation.

- Store under inert gas (N/Ar) at −20°C. Stability studies using accelerated aging (40°C/75% RH) can identify degradation pathways .

Q. How can contradictory bioactivity data across assays be resolved?

- Assay conditions : Verify buffer pH, ionic strength, and co-solvents (e.g., DMSO ≤0.1% to avoid off-target effects).

- Target selectivity : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm specificity. For example, GPR55 antagonist activity in ML193 analogs requires validation via competitive binding assays .

Q. What computational methods optimize binding affinity predictions?

- Molecular docking : Use software like AutoDock Vina to model interactions with targets (e.g., GPR55’s transmembrane helices).

- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent (e.g., TIP3P water model) .

Q. How to troubleshoot low reaction yields during scale-up?

- Reagent stoichiometry : Optimize PyBOP:carboxylic acid ratio (typically 1.2:1).

- Purification : Switch from flash chromatography to preparative HPLC for high-purity batches.

- Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolyzed intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.